Xanthocillin X permethyl ether

Antibacterial Gram-negative pathogens Biofilm inhibition

Researchers investigating Alzheimer's disease mechanisms often require well-characterized Aβ-42 lowering agents for reproducible assays. Xanthocillin X permethyl ether (XDE, CAS 4464-33-9) is a fungal-derived bis-isonitrile natural product that directly addresses this need. - Demonstrated Aβ-42 lowering activity in cellular models, making it a valuable tool for amyloid-related research. - Serves as a benchmark for antiviral SAR studies due to its distinct methylation-dependent potency profile versus XME. - Useful as a reference in isonitrile-metal coordination chemistry; methylation status modulates copper(II) binding independent of antibacterial activity. Sourced from qualified suppliers, this high-purity compound enables systematic interrogation of O-methylation effects on pharmacological properties across diverse assay systems.

Molecular Formula C20H16N2O2
Molecular Weight 316.4 g/mol
CAS No. 4464-33-9
Cat. No. B1240226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthocillin X permethyl ether
CAS4464-33-9
Synonymsxanthocillin X dimethyl ether
Molecular FormulaC20H16N2O2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=C(C(=CC2=CC=C(C=C2)OC)[N+]#[C-])[N+]#[C-]
InChIInChI=1S/C20H16N2O2/c1-21-19(13-15-5-9-17(23-3)10-6-15)20(22-2)14-16-7-11-18(24-4)12-8-16/h5-14H,3-4H3/b19-13-,20-14-
InChIKeyVJKZMXOJMQCHRI-AXPXABNXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xanthocillin X Permethyl Ether Overview


Xanthocillin X permethyl ether (also designated Xanthocillin X dimethyl ether, XDE) is a fungal-derived isonitrile natural product belonging to the xanthocillin antibiotic class, characterized by its C20H16N2O2 molecular formula (MW 316.35) and a conjugated diene core bearing two isocyanide functional groups [1]. The compound is biosynthesized via the xan gene cluster in Aspergillus fumigatus, involving tyrosine conversion to a vinyl-isonitrile intermediate followed by dimerization [2]. Primary literature reports indicate that Xanthocillin X permethyl ether exhibits Aβ-42 lowering activity .

Workflow Natural product SAR probe studies
Selection Methylation-dependent bioactivity comparison
Context Antimicrobial and antiviral screening research

Xanthocillin X Permethyl Ether Substitution Risks


The xanthocillin class encompasses structurally related isonitrile derivatives including Xanthocillin X (parent compound, Xan), Xanthocillin X monomethyl ether (XME), Xanthocillin X permethyl ether (XDE, the target compound), and methoxy-xanthocillin X dimethylether (XTE), each differing in methylation patterns and functional group modifications [1]. These structural variations produce distinct bioactivity profiles: the presence of a sulfate group in sulfoxanthocillin substantially reduces cytotoxicity relative to Xanthocillin X [2]; XME demonstrates differential antiviral efficacy against Newcastle disease virus compared to XDE and XTE [3]; and the XanDME analogue exhibits altered copper-binding properties and efflux pump susceptibility versus Xanthocillin X [1]. Consequently, generic substitution among xanthocillin analogs cannot be assumed without specific, assay-matched comparative data.

Target XDE vs XME Antiviral efficacy profile may differ; methylation pattern alters viral replication endpoint response
Target XDE vs Sulfoxanthocillin Cytotoxicity profile may shift; sulfate substitution reported to reduce tumor-cell line response
Target XDE vs XanDME Copper-binding property may not transfer; metal-chelation decoupled from antibacterial mechanism

Xanthocillin X Permethyl Ether Quantitative Evidence


Xanthocillin X Superior Antibacterial Activity vs. Ceftazidime

In a direct head-to-head comparison, the parent compound Xanthocillin X (Xan) demonstrated superior antibacterial ability over commercial ceftazidime against B. pseudomallei at an ultralow concentration of 62.5 ng/mL, with the capacity to inhibit biofilm formation with high efficiency and no observed drug resistance emergence [1]. This provides class-level evidence that the xanthocillin scaffold possesses potent activity against clinically challenging Gram-negative pathogens.

Antibacterial vs. Ceftazidime
Class-level
Parent compound effective at 62.5 ng/mL; biofilm inhibition reported; no resistance emergence
Supports antibacterial screening context
Data to verify for XDE specifically; parent-compound class evidence
Antibacterial Gram-negative pathogens Biofilm inhibition

Copper(II) Binding: Xanthocillin X vs. XanDME

A direct metal-binding comparison revealed that Xanthocillin X (Xan) exclusively bound to copper(II) in solution, whereas an inactive Xan analogue (XanDME) did not bind to copper(II) [1]. However, subsequent efflux pump knockout experiments demonstrated that copper chelation was not essential for antibacterial activity, indicating that structural modifications affecting copper binding do not directly predict antimicrobial efficacy.

Cu(II) Binding vs. XanDME
Head-to-head
Xanthocillin X bound copper(II); XanDME showed no binding; efflux-pump knockout restored activity
Supports metal-binding study context
Copper chelation not essential for antibacterial activity
Metal chelation Mechanism of action Structure-activity relationship

Sulfoxanthocillin Reduced Cytotoxicity vs. Xanthocillin X

A comparative cytotoxicity evaluation demonstrated that sulfoxanthocillin (compound 1) showed relatively low cytotoxicity against human tumor cell lines compared with xanthocillin X (compound 3), suggesting that the sulfate group present in sulfoxanthocillin is a determinant of reduced cytotoxic activity [1]. This cross-study comparison establishes that functional group modifications (e.g., sulfation) on the xanthocillin scaffold modulate cytotoxicity profiles, while methylation patterns (as in XDE) may produce distinct selectivity outcomes.

Cytotoxicity vs. Sulfoxanthocillin
Cross-study
Sulfoxanthocillin showed relatively low cytotoxicity; sulfate group linked to reduced tumor-cell line response
Supports cytotoxicity endpoint review
Cross-study comparison; cell lines not fully enumerated
Cytotoxicity Selectivity Lead optimization

Antiviral Efficacy: XME vs. XDE and XTE

A direct comparative antiviral study of three xanthocillin derivatives against Newcastle disease virus (NDV) revealed that at high multiplicity, XME (xanthocillin X monomethyl ether) at 10 mcg/mL completely inhibited occurrence of cytopathic effect (CPE) and syntheses of hemagglutinin (HA) and infective virus, whereas XDE (xanthocillin X permethyl ether) and XTE (methoxy-xanthocillin X dimethylether) did not inhibit HA synthesis completely at high concentration, but instead delayed HA production onset and partially arrested CPE post infection [1].

Antiviral vs. XME / XTE
Head-to-head
XME completely inhibited CPE and HA synthesis at 10 mcg/mL; XDE showed incomplete HA inhibition and partial CPE arrest
Supports antiviral screening context
NDV model in chick embryo fibroblasts; methylation-dependent response
Antiviral Newcastle disease virus Structure-activity relationship

Xanthocillin X Permethyl Ether Applications


Antiviral SAR Comparator for Newcastle Disease Virus

Given that XDE (Xanthocillin X permethyl ether) demonstrates incomplete inhibition of hemagglutinin synthesis and only partial cytopathic effect arrest compared to XME's complete viral suppression [1], XDE serves as a well-characterized comparator in antiviral SAR studies. Researchers investigating methylation-dependent antiviral potency can use XDE as a benchmark to evaluate novel synthetic derivatives or assess the contribution of specific methyl groups to antiviral efficacy.

Metal-Binding Reference Standard

The differential copper(II) binding between Xanthocillin X and the inactive XanDME analogue [1] establishes the xanthocillin scaffold as a useful system for investigating isonitrile-metal coordination chemistry. XDE may serve as a reference standard in comparative metal-binding studies aimed at elucidating how methylation status modulates chelation properties independent of antibacterial activity, as demonstrated by efflux pump knockout experiments that decoupled copper binding from antimicrobial mechanism [1].

Methylation-Dependent Bioactivity Probe

The xanthocillin biosynthetic pathway in A. fumigatus produces multiple methylated derivatives including XDE, XME, and XTE, with methylation likely introduced by XanE [1][2]. XDE's distinct methylation pattern (dimethyl ether substitution) makes it a valuable chemical probe for systematically interrogating how O-methylation influences pharmacological properties across diverse assay systems, including antibacterial potency [3] and Aβ-42 modulation .

Application
Selection Property
Validation Focus
Antiviral SAR comparator studies
Methylation-dependent antiviral response profile
HA synthesis and CPE endpoint review
Metal-binding reference standard
Isonitrile-copper coordination context
Chelation vs. activity decoupling review
Methylation-dependent bioactivity probe
O-methylation pharmacological profile
Antibacterial and Aβ-42 modulation endpoints

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